molecular formula C3H3BrN2OS B1375204 2-Bromo-5-methoxy-1,3,4-thiadiazole CAS No. 1343268-86-9

2-Bromo-5-methoxy-1,3,4-thiadiazole

Cat. No.: B1375204
CAS No.: 1343268-86-9
M. Wt: 195.04 g/mol
InChI Key: AXTQMPBAOSRIHJ-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-1,3,4-thiadiazole is a heterocyclic compound containing bromine, methoxy, and thiadiazole functional groups

Biochemical Analysis

Biochemical Properties

2-Bromo-5-methoxy-1,3,4-thiadiazole plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain proteins, altering their conformation and function, which can have downstream effects on various biochemical pathways .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can induce apoptosis, a process of programmed cell death, by modulating the expression of pro-apoptotic and anti-apoptotic genes. It also affects cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. Furthermore, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can lead to inhibition or activation of the target molecule. For instance, it can inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors, proteins that control the transcription of genetic information from DNA to messenger RNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Studies have shown that this compound is relatively stable when stored under inert atmosphere at low temperatures, such as in a freezer at -20°C. Prolonged exposure to light and air can lead to degradation. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, although the specific outcomes can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can have therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dose is required to achieve a therapeutic effect, but exceeding this dose can lead to adverse outcomes. These findings highlight the importance of careful dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into more water-soluble metabolites that can be excreted from the body. This compound can also affect metabolic flux, the rate at which metabolites flow through a metabolic pathway, by modulating the activity of key enzymes. For example, it can inhibit the activity of certain dehydrogenases, enzymes that are involved in oxidation-reduction reactions, thereby altering the levels of specific metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters, proteins that facilitate the movement of molecules across cell membranes, to enter and exit cells. Once inside the cell, it can bind to specific binding proteins, which can influence its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it can be localized to the mitochondria, where it can influence mitochondrial function and energy production. The specific localization can also affect the compound’s interactions with other biomolecules and its overall efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methoxy-1,3,4-thiadiazole typically involves the bromination of 5-methoxy-1,3,4-thiadiazole. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide in an appropriate solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield an amino-thiadiazole derivative .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-5-methoxy-1,3,4-thiadiazole is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound for specific synthetic and research applications .

Properties

IUPAC Name

2-bromo-5-methoxy-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2OS/c1-7-3-6-5-2(4)8-3/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTQMPBAOSRIHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343268-86-9
Record name 2-bromo-5-methoxy-1,3,4-thiadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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